molecular formula C21H26N2O2 B3421580 Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate CAS No. 220364-79-4

Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate

Cat. No.: B3421580
CAS No.: 220364-79-4
M. Wt: 338.4 g/mol
InChI Key: JKGMIJHTNLUOGZ-UHFFFAOYSA-N
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Description

Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with two benzyl groups at positions 1 and 4 and a methyl ester moiety at position 4.

Properties

IUPAC Name

methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)20-12-13-22(16-18-8-4-2-5-9-18)14-15-23(20)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGMIJHTNLUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158262
Record name Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220364-79-4
Record name Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220364-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl hexahydro-1,4-bis(phenylmethyl)-1H-1,4-diazepine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate can undergo oxidation reactions, where the diazepane ring or the benzyl groups are oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is characterized by its unique diazepane ring structure, which includes two nitrogen atoms and two benzyl substituents. The presence of the carboxylate group at the 5-position enhances its reactivity and biological activity. Its molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2 with a molecular weight of approximately 338.44 g/mol .

Neurological Disorders

The compound has shown potential for therapeutic applications in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with neurotransmitter receptors and enzymes involved in neurological pathways. For instance, research indicates that derivatives of this compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial in managing anxiety and epilepsy .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its potential to inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression. For example, compounds derived from this structure have been shown to induce apoptosis in cancer cells .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation and reduction processes. The compound's structure allows for selective functionalization at different positions on the diazepane ring .

Chelation Chemistry

The compound has also been explored for its potential as a chelator in radiopharmaceutical applications. Its ability to form stable complexes with metal ions can be leveraged in imaging techniques and targeted therapies in nuclear medicine . The synthesis of bifunctional derivatives that include this compound has been reported to enhance the stability and efficacy of radiolabeled compounds .

Data Table: Comparison of Structural Analogues

Compound NameStructure TypeNotable Features
This compoundDibenzyl-substituted DiazepaneIncreased steric hindrance affecting reactivity
Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylateBenzyl-substituted DiazepaneEnhanced lipophilicity due to benzyl group
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloridePyrazino-DerivativeExhibits different biological activities

Study on Neurotransmitter Interaction

A study conducted on structural analogs of this compound demonstrated significant interaction with GABA receptors. The findings indicated that certain modifications could enhance binding affinity and efficacy .

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties
Methyl 1,4-Dibenzyl-1,4-Diazepane-5-Carboxylate C₂₂H₂₄N₂O₂ 1,4-Benzyl; 5-Methyl ester High lipophilicity, flexible core
(R)-Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate C₁₄H₁₈N₂O₂ 1-Benzyl; 5-Methyl Chiral center, moderate solubility
1,4-Ditosyl-1,4-Diazepane C₁₈H₂₂N₂O₄S₂ 1,4-Tosyl Rigid, crystalline solid
Ethyl 8-Bromo-5-Methyl-6-Oxo-...Diazepine-3-Carboxylate C₁₆H₁₅BrN₄O₃ Fused triazole; 3-Ethyl ester Planar, π-π stacking capable

Biological Activity

Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound is characterized by a diazepane ring containing two nitrogen atoms and two benzyl groups attached at the 1 and 4 positions. The presence of an ester functional group at the 5-position enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier, which is crucial for neurological applications .

The compound's structural features allow it to interact with various biological macromolecules, potentially modulating enzyme activity or receptor interactions. This interaction may lead to inhibition or modulation of enzymatic activities, resulting in various physiological effects. Research indicates that derivatives of this compound could exhibit activity against neurotransmitter receptors involved in neurological disorders.

Potential Applications

This compound has been investigated for its therapeutic applications in treating conditions such as:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Techniques like continuous flow reactors are often employed to control reaction conditions effectively. The compound can also be modified to create various derivatives with enhanced biological activity or selectivity for specific targets .

Interaction Studies

A study highlighted the interaction of diazepane derivatives with neurotransmitter receptors. The results indicated that modifications at the benzyl groups could significantly alter binding affinity and selectivity for different receptor subtypes .

In Vitro Evaluations

In vitro evaluations have shown that certain derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, a derivative demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key features:

Compound NameStructure TypeNotable Features
This compound Dibenzyl-substituted DiazepaneIncreased steric hindrance affecting reactivity
Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate Benzyl-substituted DiazepaneEnhanced lipophilicity due to benzyl group
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride Pyrazino-DerivativeExhibits different biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate
Reactant of Route 2
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Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate

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